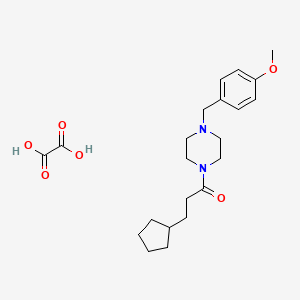
1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a multistep synthetic route.
Wirkmechanismus
The mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating gene expression and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate has been found to have anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties, as well as neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, its potential use in combination with other drugs for the treatment of cancer should be explored.
Synthesemethoden
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate involves a multistep synthetic route. The first step involves the synthesis of 4-methoxybenzylpiperazine by reacting 4-methoxybenzylamine with piperazine. The second step involves the synthesis of 1-(3-cyclopentylpropanoyl)piperazine by reacting 3-cyclopentylpropanoyl chloride with piperazine. Finally, the 1-(3-cyclopentylpropanoyl)piperazine is reacted with 4-methoxybenzylpiperazine to produce 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-24-19-9-6-18(7-10-19)16-21-12-14-22(15-13-21)20(23)11-8-17-4-2-3-5-17;3-1(4)2(5)6/h6-7,9-10,17H,2-5,8,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWOSEXGEAIDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-piperidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5051691.png)

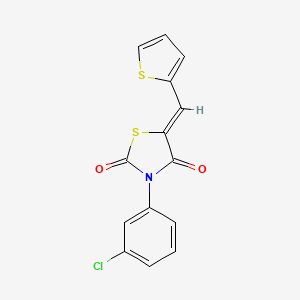
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
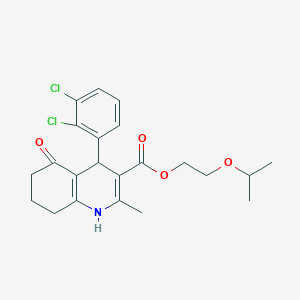
methyl]urea](/img/structure/B5051739.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)
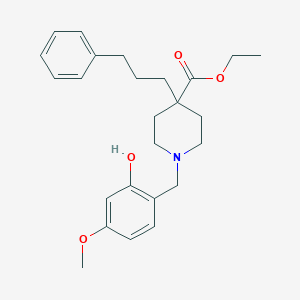
![N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5051780.png)

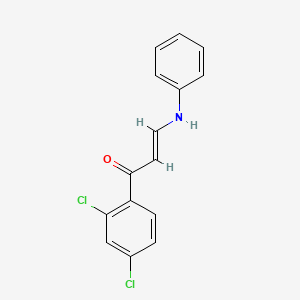
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)